molecular formula C14H22O2 B072544 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol CAS No. 1139-46-4

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Cat. No. B072544
CAS RN: 1139-46-4
M. Wt: 222.32 g/mol
InChI Key: BOTKTAZUSYVSFF-UHFFFAOYSA-N
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Patent
US03950437

Procedure details

The procedure of Example 9 was repeated, except 10.4g (0.1 mol) of perisobutyric acid in the form of about 20 weight% acetone solution was added over 30 minutes in place of perpropionic acid. Consequently, the conversion of para-tert.-octyl phenol was 13.2%, 4-tert.-octyl pyrocatechol was formed in a yield of 58% based on the converted octyl phenol and the conversion of perisobutyric acid was 100%.
[Compound]
Name
perisobutyric acid
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCC(OO)=[O:4].[C:7]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:9])[CH3:8]>CC(C)=O>[C:7]([C:15]1[CH:20]=[C:19]([OH:4])[C:18](=[CH:17][CH:16]=1)[OH:21])([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:8])[CH3:9]

Inputs

Step One
Name
perisobutyric acid
Quantity
10.4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.